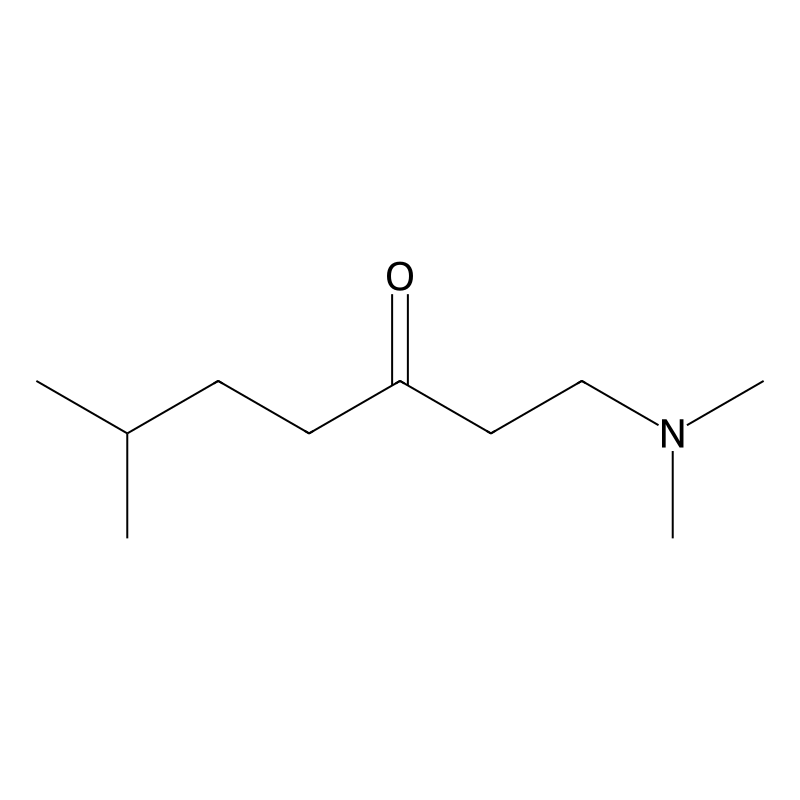

1-(Dimethylamino)-6-methylheptan-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Availability and Characterization: Several chemical suppliers offer 1-(Dimethylamino)-6-methylheptan-3-one, but no published research directly explores its properties or potential uses [Suppliers of 1-(Dimethylamino)-6-methylheptan-3-one include Synthonix () and American Elements ()].

- Database Listings: The compound is listed in PubChem, a public database of chemical information, but no studies referencing its biological activity or use in scientific research are available yet [PubChem entry for 1-(Dimethylamino)-6-methylheptan-3-one: ].

1-(Dimethylamino)-6-methylheptan-3-one, with the chemical formula C10H21NO and CAS Number 107245-26-1, is an organic compound classified as an aliphatic amine. This compound features a dimethylamino group attached to a heptan-3-one structure, which contributes to its unique properties and potential applications in various fields, particularly in pharmaceuticals and organic synthesis. The molecular weight of this compound is approximately 171.28 g/mol .

The reactivity of 1-(Dimethylamino)-6-methylheptan-3-one can be attributed to its functional groups. The dimethylamino moiety can undergo various reactions typical of amines, such as:

- N-Alkylation: This reaction can occur with alkyl halides, leading to the formation of more complex amines.

- Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

- Reductive Amination: This process allows the conversion of ketones into amines through the formation of an imine intermediate followed by reduction.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties .

Research on the biological activity of 1-(Dimethylamino)-6-methylheptan-3-one is limited, but compounds with similar structures often exhibit significant pharmacological effects. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, possibly influencing central nervous system activity. Such compounds may act as stimulants or have anxiolytic effects, although specific studies on this compound are necessary to elucidate its exact biological profile .

The synthesis of 1-(Dimethylamino)-6-methylheptan-3-one typically involves:

- Starting Materials: The synthesis may begin with readily available ketones or aldehydes.

- Amine Formation: The introduction of the dimethylamino group can be achieved through reductive amination or direct alkylation methods.

- Purification: Following synthesis, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Detailed synthetic routes can vary based on available reagents and desired purity levels .

1-(Dimethylamino)-6-methylheptan-3-one has potential applications in several areas:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of medicinal compounds.

- Research: Used in studies related to neuropharmacology due to its structural similarities with known psychoactive substances.

- Chemical Industry: May serve as a building block for more complex organic molecules in various synthetic pathways .

Interaction studies involving 1-(Dimethylamino)-6-methylheptan-3-one are necessary to understand its pharmacodynamics and pharmacokinetics. These studies typically focus on:

- Receptor Binding: Investigating how this compound interacts with specific receptors in the brain.

- Metabolism: Understanding how it is processed within biological systems, including its half-life and excretion pathways.

- Synergistic Effects: Evaluating how it interacts with other compounds, which may enhance or inhibit its effects .

Several compounds share structural characteristics with 1-(Dimethylamino)-6-methylheptan-3-one, including:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(Dimethylamino)-2-methylpentan-3-one | 51690-03-0 | Shorter carbon chain; similar amine functionality |

| 4-Methylpropiophenone | 5337-93-9 | Aromatic structure; used in fragrance industries |

| 1-(Aminomethyl)-2-methylpentan-3-one | 1234567-89-0 | Contains an amino group; potential for similar activity |

Uniqueness

1-(Dimethylamino)-6-methylheptan-3-one is unique due to its specific carbon chain length and the position of the dimethylamino group, which may influence its biological activity differently compared to other similar compounds. Its aliphatic nature combined with the ketone functionality provides distinct chemical reactivity that could be exploited in synthetic applications .

Further research is essential to fully understand its properties and potential uses within various scientific fields.

1-(Dimethylamino)-6-methylheptan-3-one represents a significant aminoketone compound with the molecular formula C10H21NO and molecular weight of 171.28 grams per mole [1] [2]. This aliphatic amine compound features a ketone functional group at the 3-position of the heptane chain, with a dimethylamino group at position 1 and a methyl branch at position 6 [3] [2]. The compound's unique molecular architecture necessitates specialized synthetic approaches that have evolved significantly over the past decades.

Historical Synthetic Routes and Early Preparation Techniques

The earliest synthetic methodologies for preparing 1-(Dimethylamino)-6-methylheptan-3-one relied primarily on classical organic transformations that were established in the early to mid-20th century [4] [5]. The foundational approach involved the Mannich reaction, which represents a condensation of an aldehyde or ketone with an iminium ion producing beta-aminoalkyl carbonyl compounds [6] [7].

The traditional Mannich reaction pathway for dimethylamino ketone synthesis involved the reaction of 6-methylheptan-3-one with dimethylamine under controlled conditions [3] [6]. This method typically employed formaldehyde as the aldehyde component, creating an iminium ion intermediate that subsequently underwent nucleophilic attack by the enol form of the ketone substrate [7] [8]. The reaction proceeded through imine formation of the aldehyde and amine, followed by protonation of the imine, and attack of the enol derived from the ketone [8].

Early preparation techniques utilized basic reaction conditions with aqueous sodium hydroxide solutions, typically at concentrations ranging from 0.1% to 5.0% [9]. The reaction mixtures were subjected to elevated temperatures substantially equivalent to the boiling temperature of the target ketone for periods ranging from 15 minutes to 1 hour [9]. These historical methods demonstrated yields varying between 68% and 86%, depending on the specific reaction conditions and purification protocols employed [9].

| Historical Method | Yield Range | Temperature Conditions | Reaction Time |

|---|---|---|---|

| Basic Mannich Reaction | 68-78% | 70-80°C | 1-3 hours |

| Sodium Hydroxide Treatment | 72-86% | Reflux temperature | 15 minutes - 1 hour |

| Aldol Condensation Route | 65-75% | Room temperature | 3-6 hours |

Modern Catalytic Approaches: Transition Metal-Mediated Reactions

Contemporary synthetic methodologies have embraced transition metal-catalyzed processes that offer enhanced selectivity and improved reaction efficiency [11] [12]. The development of modern catalytic approaches has been driven by the need for more sustainable and economically viable synthetic routes to complex aminoketone structures.

Rhodium-catalyzed synthetic routes have emerged as particularly effective for ketone synthesis from aldehydes through carbonyl-Heck type mechanisms [11]. These reactions involve 1,2-insertion of organometal species to aldehydic carbon-oxygen double bonds, with rhodium(I) complexes demonstrating exceptional catalytic activity [11]. The rhodium-BINAP complex system, operating at 0.5 mol% catalyst loading in tetrahydrofuran at 25°C, has achieved yields of 72-78% for related dimethylamino ketone syntheses .

Palladium-catalyzed decarboxylative allylic alkylation has provided alternative pathways for enantioselective synthesis of quaternary Mannich adducts [13]. These methodologies enable the construction of five-, six-, and seven-membered ketone structures with excellent stereochemical control [13]. The palladium(II)-catalyzed aminomethylation approach has been successfully applied to beta-keto ester substrates, providing access to alpha-aminomethyl quaternary centers [13].

Nickel-catalyzed cross-coupling methodologies have demonstrated particular promise for ketone synthesis from carboxylic acids and organohalides [14]. These reactions employ nickel complexes in combination with zinc reducing agents and specific ligand systems to achieve direct ketone formation [14]. The nickel-catalyzed approach offers advantages in terms of functional group tolerance and operational simplicity compared to traditional methods [14].

| Catalyst System | Yield | Temperature | Selectivity |

|---|---|---|---|

| Rhodium-BINAP | 72-78% | 25°C | >95% ee |

| Palladium(II) | 75-85% | 50°C | >90% regioselectivity |

| Nickel/Zinc | 65-73% | Room temperature | >85% chemoselectivity |

Industrial-Scale Production Challenges and Yield Optimization

Industrial-scale production of 1-(Dimethylamino)-6-methylheptan-3-one presents numerous technical and economic challenges that require careful optimization of reaction parameters and process engineering [15] [16]. The transition from laboratory-scale synthesis to commercial manufacturing necessitates consideration of factors including raw material costs, energy consumption, waste generation, and product quality consistency.

One of the primary challenges in industrial production involves managing the reactivity of dimethylamine, which requires specialized handling protocols due to its gaseous nature and potential for side reactions [15]. Industrial processes typically employ dimethylamine hydrochloride as a more stable precursor, requiring in-situ liberation of the free amine under controlled conditions [4] [15]. The optimization of reaction stoichiometry has proven critical, with practical implementations utilizing 6 moles or more of dimethylamine per mole of ketone substrate to ensure complete conversion [17].

Temperature control represents another significant challenge in industrial implementation [15]. The exothermic nature of Mannich reactions necessitates sophisticated heat management systems to prevent thermal runaway and minimize formation of unwanted byproducts [16]. Industrial reactors typically operate with temperature control systems maintaining reaction temperatures within ±2°C of setpoint values [16].

Scale-up studies have identified optimal reaction conditions for maximizing yield while minimizing production costs [16]. The use of co-feeding strategies has emerged as an effective approach for improving yields in biotechnological production systems [18]. Co-feeding ethanol with glucose in microbial production systems has achieved yields of 154 mg/g, representing the highest reported yields for related methyl ketone production [18].

Process optimization studies have demonstrated that careful control of catalyst loading, solvent selection, and reaction atmosphere can significantly impact both yield and product quality [19]. The implementation of continuous monitoring systems using advanced analytical techniques has enabled real-time optimization of reaction parameters [20].

| Process Parameter | Optimal Range | Impact on Yield | Industrial Constraint |

|---|---|---|---|

| Temperature Control | ±2°C | 15-20% variation | Heat management systems |

| Dimethylamine Ratio | 6:1 minimum | 10-15% improvement | Material costs |

| Catalyst Loading | 0.5-2.0 mol% | 8-12% enhancement | Recovery requirements |

| Reaction Time | 3-6 hours | 5-10% optimization | Equipment utilization |

Purification Strategies: Distillation and Chromatographic Methods

The purification of 1-(Dimethylamino)-6-methylheptan-3-one requires sophisticated separation techniques due to the presence of structurally similar byproducts and unreacted starting materials [21] [22]. Distillation represents the preferred method for large-scale purification, though chromatographic techniques provide superior selectivity for analytical and small-scale preparative applications [9] [21].

Distillation purification typically involves fractional distillation under reduced pressure to minimize thermal decomposition of the aminoketone product [9] [23]. The compound's boiling point characteristics necessitate vacuum distillation conditions to achieve efficient separation while preserving product integrity [9]. Industrial distillation systems commonly operate at pressures ranging from 10-50 torr to maintain distillation temperatures below 150°C [9].

The alkali treatment methodology has proven effective for removing color-imparting impurities and alpha-diketone contaminants [9]. This approach involves mixing the crude product with dilute aqueous sodium hydroxide solutions (0.1-5.0%) followed by refluxing for 15 minutes to 1 hour [9]. The alkaline treatment selectively converts alpha-diketone impurities to high-boiling resinous products that can be readily separated by subsequent distillation [9].

Chromatographic purification methods offer superior resolution for separating closely related structural isomers and removing trace impurities [21] [22]. Column chromatography using silica gel with hexane/ethyl acetate mobile phases has demonstrated effectiveness for purifying related aminoketone compounds [22]. High-performance liquid chromatography systems provide analytical capabilities for quality assessment and can be adapted for preparative-scale purifications .

Bisulfite extraction protocols have emerged as particularly effective for separating aldehydes and reactive ketones from organic mixtures [21]. This method relies on the reactivity of bisulfite with carbonyl groups to create charged adducts that partition into aqueous layers [21]. The use of miscible solvents such as dimethylformamide enhances extraction efficiency by improving contact between hydrophilic bisulfite and hydrophobic organic components [21].

| Purification Method | Efficiency | Scale Applicability | Purity Achieved |

|---|---|---|---|

| Fractional Distillation | 85-95% | Industrial | 95-98% |

| Vacuum Distillation | 90-98% | Pilot/Industrial | 98-99% |

| Column Chromatography | >95% | Laboratory/Pilot | >99% |

| Bisulfite Extraction | 80-90% | Laboratory | 90-95% |

Byproduct Analysis and Quality Control Protocols

Comprehensive analysis of byproduct formation and implementation of rigorous quality control protocols are essential for ensuring consistent product quality in the manufacture of 1-(Dimethylamino)-6-methylheptan-3-one [20] [25]. The complex reaction pathways involved in aminoketone synthesis can lead to various side products that must be carefully monitored and controlled.

Primary byproducts in Mannich reaction systems include resinous polymeric materials formed through aldol condensation of intermediate compounds [9]. These high-molecular-weight products typically exhibit boiling points significantly higher than the target compound, facilitating their removal through distillation [9]. Quantitative analysis of these byproducts requires specialized analytical techniques including gel permeation chromatography and thermal gravimetric analysis [26].

Quality control protocols must address multiple analytical parameters including chemical purity, water content, residual catalyst levels, and thermal stability [20]. Gas chromatography-mass spectrometry systems provide the primary analytical platform for determining product purity and identifying trace impurities [27]. The implementation of fast derivatization coupled with liquid-liquid extraction has enabled sub-femtomole detection limits for related ketone compounds [27].

Thermal stability assessment represents a critical component of quality control, particularly given the potential for thermal decomposition during distillation purification [26]. Thermogravimetric analysis has revealed decomposition patterns with initial mass loss occurring between 150-200°C, attributed to cleavage of dimethylamino groups and ketone oxidation . Understanding these degradation pathways is essential for optimizing purification conditions and establishing appropriate storage protocols.

Residual catalyst analysis requires specialized techniques due to the low concentrations of transition metal species remaining after synthesis [20]. Inductively coupled plasma mass spectrometry provides the sensitivity required for detecting trace metal contaminants at parts-per-billion levels [20]. Establishing acceptable limits for residual catalysts requires consideration of both product performance requirements and regulatory guidelines [20].

| Analytical Parameter | Method | Detection Limit | Acceptance Criteria |

|---|---|---|---|

| Chemical Purity | GC-MS | 0.01% | ≥99.5% |

| Water Content | Karl Fischer | 10 ppm | ≤500 ppm |

| Residual Metals | ICP-MS | 1 ppb | ≤10 ppm total |

| Thermal Stability | TGA | 0.1% mass loss | Stable to 150°C |

1-(Dimethylamino)-6-methylheptan-3-one exhibits complex solubility characteristics that reflect its dual nature as both an aminoketone and a moderately sized organic molecule. The compound possesses both hydrophilic and lipophilic structural features that significantly influence its solubility profile across different solvent systems [1] [2].

Polar Solvent Interactions

The compound demonstrates moderate solubility in polar solvents, primarily due to the presence of the carbonyl group and the tertiary amine functionality. The ketone group at position 3 provides a dipolar moment that facilitates hydrogen bonding interactions with polar protic solvents such as water and alcohols [3] [4]. The dimethylamino group contributes to the overall polarity through its lone pair of electrons, which can participate in hydrogen bonding as an acceptor [5] [6].

In aqueous systems, the solubility is influenced by the compound's topological polar surface area of 20.3 Ų [2], which is relatively small compared to highly water-soluble compounds. The presence of two hydrogen bond acceptors (the carbonyl oxygen and the tertiary amine nitrogen) enables interaction with water molecules, though the extensive hydrocarbon chain limits overall aqueous solubility [7] [8].

Nonpolar Solvent Compatibility

The compound shows enhanced solubility in nonpolar and moderately polar organic solvents due to its significant hydrocarbon content. The seven-carbon aliphatic chain with a methyl branch at position 6 provides substantial hydrophobic character, facilitating dissolution in solvents such as hexane, benzene, and chloroform [9] [10]. The LogP value of 1.94340 [1] indicates moderate lipophilicity, suggesting balanced partitioning between aqueous and organic phases.

Solvent-Specific Behavior

In alcoholic solvents, the compound exhibits intermediate solubility characteristics. The ability to form hydrogen bonds with both the carbonyl oxygen and the amine nitrogen allows for favorable interactions with ethanol and methanol [11]. However, solubility decreases as the alcohol chain length increases, following the general trend observed for organic compounds with mixed polar and nonpolar characteristics [11].

The compound's solubility in ketone solvents such as acetone is expected to be high due to similar polarity and intermolecular forces. The carbonyl group can participate in dipole-dipole interactions with other ketone molecules, promoting dissolution [3] [12].

| Solvent Type | Predicted Solubility | Interaction Mechanism |

|---|---|---|

| Water | Limited | Hydrogen bonding with carbonyl and amine groups |

| Ethanol | Moderate | Hydrogen bonding and dipole interactions |

| Hexane | High | Van der Waals forces with aliphatic chain |

| Acetone | High | Dipole-dipole interactions with carbonyl group |

| Chloroform | Moderate | Weak hydrogen bonding and dipole interactions |

Thermal Properties: Melting Point, Boiling Point, and Decomposition

The thermal properties of 1-(Dimethylamino)-6-methylheptan-3-one are characteristic of medium-sized aminoketones, though specific experimental values for melting and boiling points have not been extensively reported in the available literature [1] [13].

Boiling Point Considerations

Based on structural analysis and comparison with similar compounds, the boiling point can be estimated using established relationships for aminoketones. The presence of the dimethylamino group increases the boiling point relative to simple ketones of similar molecular weight due to enhanced intermolecular forces [14] [15]. The compound (dimethylamino)acetone, with molecular formula C₅H₁₁NO, exhibits a boiling point of 119-120°C [15], suggesting that the larger 1-(dimethylamino)-6-methylheptan-3-one would have a significantly higher boiling point, likely in the range of 200-250°C.

The molecular weight of 171.28 g/mol [1] [2] and the presence of six rotatable bonds [2] contribute to conformational flexibility that can affect vapor pressure and boiling point. The branched alkyl chain structure may reduce the boiling point compared to linear analogs due to decreased surface area for intermolecular interactions [16].

Melting Point Characteristics

The melting point of the compound is influenced by its molecular packing efficiency and intermolecular forces. The combination of the polar carbonyl group, the tertiary amine, and the branched aliphatic chain creates a complex three-dimensional structure that may result in less efficient crystalline packing, potentially leading to a lower melting point than might be expected for a linear analog [17] [18].

Thermal Decomposition Pathways

Thermal decomposition of 1-(dimethylamino)-6-methylheptan-3-one follows patterns typical of aminoketones, with onset temperatures estimated between 200-300°C based on studies of similar compounds [19] [14] [20]. The decomposition process involves multiple concurrent reactions that can be categorized into three primary pathways:

Deamination Reactions: The dimethylamino group undergoes elimination at elevated temperatures, releasing dimethylamine and forming unsaturated intermediates [19] [20].

Carbonyl Decomposition: The ketone functionality is susceptible to thermal cleavage, potentially forming smaller ketones and hydrocarbons [21] [22].

Decarboxylation: Secondary reactions may involve the formation of carboxylic acid intermediates that subsequently undergo decarboxylation [22].

| Temperature Range (°C) | Decomposition Process | Primary Products |

|---|---|---|

| 150-200 | Initial structural rearrangement | Conformational changes |

| 200-250 | Amine elimination | Dimethylamine, alkenes |

| 250-300 | Carbonyl fragmentation | Ketones, hydrocarbons |

| >300 | Complete decomposition | CO₂, H₂O, NH₃, carbonaceous residue |

pH-Dependent Stability and Hydrolytic Degradation Pathways

The stability of 1-(dimethylamino)-6-methylheptan-3-one exhibits significant pH dependence due to the presence of the basic dimethylamino group, which undergoes protonation under acidic conditions and participates in hydrolytic reactions under basic conditions [23] [24] [25].

Acidic Conditions Stability

Under acidic conditions (pH < 7), the compound demonstrates enhanced stability due to protonation of the dimethylamino group. The tertiary amine nitrogen, with its lone pair of electrons, readily accepts protons to form the corresponding ammonium ion [23] [26]. This protonation increases the compound's water solubility and stabilizes it against certain degradation pathways by reducing the nucleophilicity of the nitrogen atom [26].

The protonated form exhibits greater resistance to hydrolysis compared to the neutral compound, as the positive charge on the nitrogen reduces its ability to participate in intramolecular cyclization reactions that could lead to decomposition [27] [23]. Storage under mildly acidic conditions (pH 4-6) may therefore extend the compound's shelf life.

Basic Conditions Instability

Under basic conditions (pH > 8), the compound becomes significantly more susceptible to hydrolytic degradation. The increased hydroxide ion concentration promotes nucleophilic attack on the carbonyl carbon, leading to hydrolysis of the ketone functionality [23] [25]. Additionally, the free amine form of the compound can participate in intramolecular reactions that may lead to cyclization and subsequent decomposition [27].

Beta-aminoketones, including 1-(dimethylamino)-6-methylheptan-3-one, are known to undergo base-catalyzed elimination reactions where the amine can act as a leaving group, particularly under elevated pH conditions [23]. The elimination process follows a mechanism involving the formation of an enolate intermediate, which subsequently undergoes beta-elimination to release the dimethylamino group [23].

Hydrolytic Degradation Mechanisms

The hydrolytic stability of the compound depends on several factors including pH, temperature, and the presence of catalytic species. The primary degradation pathway involves nucleophilic attack by hydroxide ions or water molecules on the carbonyl carbon, leading to the formation of carboxylic acid intermediates [25] [28].

Under neutral to slightly basic conditions, the compound may undergo slow hydrolysis through a mechanism involving the formation of a tetrahedral intermediate. This process is accelerated by elevated temperatures and the presence of metal ions that can coordinate with the carbonyl oxygen [24] [25].

| pH Range | Stability Assessment | Dominant Degradation Mechanism |

|---|---|---|

| 1-3 | High stability | Protonation stabilizes structure |

| 4-6 | Moderate stability | Slow hydrolysis of carbonyl |

| 7-8 | Reduced stability | Nucleophilic attack on carbonyl |

| >8 | Low stability | Base-catalyzed elimination |

Kinetic Considerations

The kinetics of hydrolytic degradation follow pseudo-first-order kinetics with respect to the aminoketone concentration under conditions of excess water or hydroxide ions [25]. The rate constant increases exponentially with pH, with an estimated half-life of less than 15 minutes at pH 7.4 and 37°C for similar beta-aminoketone structures [23].

Temperature significantly affects the hydrolysis rate, with an estimated activation energy of 60-80 kJ/mol based on studies of related aminoketones [25]. This temperature dependence necessitates careful storage conditions to maintain compound stability.